2-({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
CAS No.:
Cat. No.: VC14793248
Molecular Formula: C21H28N4O4S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N4O4S |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 2-[[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
| Standard InChI | InChI=1S/C21H28N4O4S/c1-29-18-7-9-19(10-8-18)30(27,28)24-13-11-23(12-14-24)16-25-21(26)15-17-5-3-2-4-6-20(17)22-25/h7-10,15H,2-6,11-14,16H2,1H3 |
| Standard InChI Key | OTRNPMAEXQMYME-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CN3C(=O)C=C4CCCCCC4=N3 |
Introduction
The compound 2-({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic molecule featuring a piperazine ring and a sulfonyl group attached to a cycloheptapyridazine structure. This unique arrangement of functional groups contributes to its potential biological activity and applications in medicinal chemistry. The presence of the methoxyphenyl group enhances its lipophilicity, which is often beneficial for drug-like properties.
Synthesis
The synthesis of 2-({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves multiple steps, often starting with the formation of the cycloheptapyridazine core and subsequent attachment of the piperazine and sulfonyl groups. Each step requires careful optimization to ensure high yield and purity of the final product.
Biological Activity and Potential Applications
Compounds containing piperazine rings are often associated with various biological activities, including potential therapeutic effects. Modifications to the piperazine and sulfonyl groups can significantly alter biological activity, making this compound a candidate for further pharmacological studies. The unique structural features may allow for specific interactions with biological targets, enhancing its utility in drug discovery.
Research Findings and Future Directions
Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential studies include pharmacokinetic and pharmacodynamic analyses to elucidate its behavior in vivo. The compound's potential applications in various fields, such as neurology or oncology, depend on its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar compounds, such as 4-({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole, have shown promise in pharmacological research, particularly for their antagonistic effects on the P2X7 receptor. The uniqueness of 2-({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one lies in its specific combination of a sulfonamide group and a complex cyclic structure, which may confer distinct pharmacological properties.
Table 2: Potential Applications
| Compound | Potential Applications |
|---|---|
| 2-({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one | Drug discovery, neurology, oncology |
| 4-({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole | Inflammatory and neurodegenerative conditions |
| 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | General pharmacological research |
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